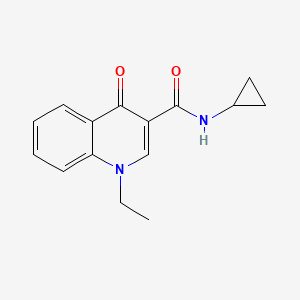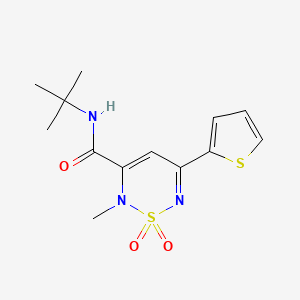![molecular formula C21H27N3O4S2 B4619854 N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is synthesized through such methods, demonstrating the complexity and precision required in synthesizing these compounds (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate arrangements of atoms and bonds, often characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was elucidated using spectroscopic evidence, including LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis, highlighting the importance of these techniques in understanding the molecular structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, reflecting their ability to undergo various transformations. For instance, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a method for synthesizing cyclic sulfoximines, showcasing the compounds' reactivity and potential for generating complex structures with significant biological activity (Ye et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and function. These properties are often determined through experimental studies and contribute to the compound's overall profile and applicability in various domains.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and potential application areas of these compounds. The synthesis and characterization of compounds like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid reveal significant insights into their chemical properties, providing a foundation for further exploration and application (Ban et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound serves as a key intermediate in the synthesis of complex molecules, such as Vandetanib, demonstrating its utility in pharmaceutical chemistry. The synthesis involves acylation, sulfonation, and substitution reactions, with the overall process being optimized for higher yields (Wang, Wenhui, Tang, & Xu, 2015).
- Research on synthetic analgesics has highlighted the compound's role in creating potent analgesics, showcasing its application in medicinal chemistry. The synthesis of 4-arylamino-4-piperdinecarboxylic acids and subsequent transformations underline its potential in developing new therapeutic agents (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Methodological Innovations
- Studies have demonstrated innovative synthetic routes to piperidines and related structures, utilizing the compound as a precursor or intermediate. These methodologies open new avenues for the synthesis of complex heterocyclic compounds, which are core structures in many drugs and natural products (Back & Nakajima, 2000).
- The compound's versatility is further showcased in the synthesis of novel nonproteinogenic amino acids, expanding the toolbox for peptide and protein engineering. The development of new amino acid derivatives enhances the potential for creating peptides with unique properties for various biotechnological applications (Monteiro, Kołomańska, & Suárez, 2010).
Application in Catalysis and Organic Transformations
- Research has also focused on the use of related sulfonyl compounds in catalysis, demonstrating the broader applicability of sulfonyl-containing compounds in facilitating various organic transformations. These studies provide insights into the mechanistic aspects of reactions and the development of new catalytic systems (Philip, Radhika, Saranya, & Anilkumar, 2020).
Propiedades
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-21(2,3)23-30(27,28)17-8-6-16(7-9-17)22-19(25)15-10-12-24(13-11-15)20(26)18-5-4-14-29-18/h4-9,14-15,23H,10-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPUFRJDGOCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4619783.png)

![N-[2-(phenylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4619797.png)

![N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)

![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![ethyl 5-methyl-4-phenyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4619834.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)

![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)